molecular formula C14H16N4O B11856981 N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide

Cat. No.: B11856981
M. Wt: 256.30 g/mol
InChI Key: INNWBKPIYSNQSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide is unique due to its combination of the bicyclic 2-azabicyclo[2.2.1]heptane structure with the imidazo[1,5-a]pyridine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C14H16N4O/c19-14(17-13-4-9-3-12(13)16-6-9)10-1-2-18-8-15-7-11(18)5-10/h1-2,5,7-9,12-13,16H,3-4,6H2,(H,17,19)

InChI Key

INNWBKPIYSNQSN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1NC2)NC(=O)C3=CC4=CN=CN4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.